Pharmacopeial Impurity Designation: USP Dorzolamide Related Compound B for Regulatory Compliance
rac-cis Dorzolamide Hydrochloride is the official USP Reference Standard designated as 'Dorzolamide Related Compound B' for the analysis of dorzolamide hydrochloride ophthalmic solutions and fixed-dose combination products with timolol [1]. In contrast, alternative carbonic anhydrase inhibitors (e.g., brinzolamide, acetazolamide, methazolamide) are not recognized by USP monographs for this purpose and cannot substitute as impurity markers due to their distinct molecular structures and chromatographic behavior [2].
| Evidence Dimension | Regulatory Standard Status for Dorzolamide Impurity Analysis |
|---|---|
| Target Compound Data | USP Dorzolamide Related Compound B |
| Comparator Or Baseline | Brinzolamide, Acetazolamide, Methazolamide |
| Quantified Difference | USP/EP Monograph recognition for target compound; Not applicable for comparators |
| Conditions | USP and EP monographs for Dorzolamide Hydrochloride Ophthalmic Solution and Dorzolamide Hydrochloride and Timolol Maleate Ophthalmic Solution |
Why This Matters
Regulatory compliance for pharmaceutical quality testing mandates the use of the specific USP reference standard, directly influencing procurement decisions for analytical laboratories.
- [1] USP. Dorzolamide Related Compound B Reference Standard Application Note. United States Pharmacopeia. View Source
- [2] Cenmed. Dorzolamide Related Compound B (USP 1225317-15MG) Product Details. View Source
